Scientific Field: Material Science
Summary of Application: 3-Fluoro-2-iodobenzonitrile is used in the synthesis of fluorine-doped tin dioxide (F-SnO2) nanoparticles.
Methods of Application: The F-SnO2 nanoparticles are synthesized using a modified sol-gel method.
Results or Outcomes: The reduction in bandgap from 3.87 eV for SnO2 to 3.70 eV for F-SnO2 nanoparticles suggests the generation of new energy levels below the conduction band due to doping.
Scientific Field: Organic Chemistry
Summary of Application: 3-Fluoro-2-iodobenzonitrile may be used in the synthesis of 5-substituted-3-amino indazoles.
Results or Outcomes: The outcome of this application is the production of 5-substituted-3-amino indazoles.
Scientific Field: Biochemistry
Summary of Application: 3-Fluoro-2-iodobenzonitrile participates in the preparation of 4-phenoxy benzamide riboside, a key intermediate formed during the chemical synthesis of 4-phenoxybenzamide adenine dinucleotide.
Results or Outcomes: The outcome of this application is the production of 4-phenoxy benzamide riboside.
3-Fluoro-2-iodobenzonitrile is an organic compound with the molecular formula C₇H₃FIN and a molecular weight of 247.01 g/mol. It features a benzene ring substituted with a fluorine atom at the meta position (3-position) and an iodine atom at the ortho position (2-position) relative to the nitrile group (-C≡N). This compound is characterized by its unique electronic properties due to the presence of both halogens, which can significantly influence its reactivity and interactions in various chemical environments.
There is no scientific research available on the mechanism of action of 3-Fluoro-2-iodobenzonitrile.
The synthesis of 3-fluoro-2-iodobenzonitrile typically involves:
3-Fluoro-2-iodobenzonitrile has potential applications in various fields:
Studies on similar compounds suggest that 3-fluoro-2-iodobenzonitrile may interact with various biological targets. For instance:
Several compounds share structural similarities with 3-fluoro-2-iodobenzonitrile. Here is a comparison highlighting their uniqueness:
Compound Name | Structural Features | Unique Properties |
---|---|---|
3-Fluoro-4-iodobenzonitrile | Fluorine at 3-position, iodine at 4-position | Different substitution pattern affects reactivity |
5-Fluoro-2-iodobenzonitrile | Fluorine at 5-position, iodine at 2-position | Alters electronic properties significantly |
4-Fluoro-1-iodo-2-methylbenzene | Fluorine at 4-position, methyl group present | Methyl group introduces steric hindrance |
3-Fluoro-2,6-diiodobenzonitrile | Two iodine atoms at 2 and 6 positions | Increased reactivity due to multiple halogens |
Each of these compounds exhibits distinct reactivity patterns and biological activities due to variations in their substitution patterns and functional groups. This makes 3-fluoro-2-iodobenzonitrile a unique candidate for further research in medicinal chemistry and organic synthesis.